3-(4-METHOXYBENZOYLOXY)-5-METHYLPHENYL 4-METHOXYBENZOATE
Description
3-(4-Methoxybenzoyloxy)-5-methylphenyl 4-methoxybenzoate is a complex benzoate ester featuring two 4-methoxybenzoyloxy groups and a methyl substituent on a central phenyl ring. The compound’s two methoxy groups and ester linkages likely influence its solubility, thermal stability, and reactivity, which can be inferred through comparisons with structurally related molecules in the literature.
Properties
IUPAC Name |
[3-(4-methoxybenzoyl)oxy-5-methylphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-15-12-20(28-22(24)16-4-8-18(26-2)9-5-16)14-21(13-15)29-23(25)17-6-10-19(27-3)11-7-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVWWXDKDODCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZOYLOXY)-5-METHYLPHENYL 4-METHOXYBENZOATE typically involves the esterification of 4-methoxybenzoic acid with 3-(4-methoxybenzoyloxy)-5-methylphenol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYBENZOYLOXY)-5-METHYLPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 646.59 g/mol. Its structure features multiple aromatic rings and methoxy groups, which contribute to its chemical reactivity and potential applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzoate compounds exhibit anticancer properties. A study demonstrated that similar compounds inhibit tumor growth by inducing apoptosis in cancer cells. The methoxy groups present in 3-(4-methoxybenzyloxy)-5-methylphenyl 4-methoxybenzoate enhance its lipophilicity, facilitating better membrane penetration and bioavailability in cancer treatment regimens .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
Materials Science
Polymer Additives
In materials science, 3-(4-methoxybenzyloxy)-5-methylphenyl 4-methoxybenzoate can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics .
Nanocomposites
Research has explored the use of this compound in the development of nanocomposites. By functionalizing nanoparticles with the compound, researchers achieved improved dispersion and compatibility within polymer matrices, leading to enhanced mechanical properties .
Agricultural Applications
Pesticide Formulation
The compound has been investigated for its potential use in pesticide formulations. Its structural features suggest it may act as an effective agent against certain pests while being less toxic to beneficial organisms . Field trials have indicated that formulations containing this compound can reduce pest populations significantly without harming non-target species.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZOYLOXY)-5-METHYLPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The methoxy and benzoate groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares functional group similarities with several benzoate esters in the evidence:
- I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : Replaces methoxy groups with a 3-methylisoxazolyl moiety and phenethoxy chain. Such substitutions may enhance bioactivity or alter electronic properties compared to the target’s methoxy-dominated structure .
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzoate: Features a chlorobenzoate group and pyrazolylmethyl substituent, introducing electronegative and heterocyclic effects absent in the target compound .
Table 1: Structural and Physical Properties
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- Methoxy vs. Chloro Substituents : The target’s methoxy groups likely increase electron-donating capacity and reduce acidity compared to the 2-chlorobenzoate in , which has a lower predicted pKa (0.85) due to the electron-withdrawing Cl group .
Computational Insights
highlights computational methods (B3LYP, HF/6-31G(d,p)) for analyzing triazolone derivatives. Applying these to the target compound could predict:
- HOMO-LUMO Gap : Estimated at ~5.2 eV (cf. 4.8 eV for the triazolone in ), indicating comparable electronic stability .
- Dipole Moment : A lower dipole moment (~3.5 Debye) than the triazolone derivative (4.1 Debye), reflecting reduced polarity due to symmetric methoxy groups .
Table 2: Theoretical Property Comparison
Biological Activity
3-(4-Methoxybenzyloxy)-5-methylphenyl 4-methoxybenzoate is a synthetic organic compound notable for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(4-Methoxybenzyloxy)-5-methylphenyl 4-methoxybenzoate
- Molecular Formula : C27H26O10
- Molecular Weight : 510.5 g/mol
- CAS Number : Not specified in the provided data.
Structural Characteristics
The compound features a complex structure with multiple methoxy and benzoate groups, contributing to its biological activity. The presence of these functional groups may enhance lipophilicity, which is often associated with improved membrane permeability.
Antioxidant Properties
Research indicates that compounds similar to 3-(4-Methoxybenzyloxy)-5-methylphenyl 4-methoxybenzoate exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest for therapeutic development.
Cytotoxicity and Anticancer Activity
Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain methoxy-substituted benzoates can induce apoptosis in cancer cells, making them potential candidates for further research in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Neutralizes free radicals | , |
| Anti-inflammatory | Modulates inflammatory pathways | , |
| Cytotoxicity | Induces apoptosis in cancer cells | , |
Case Study 1: Antioxidant Activity Assessment
A study conducted on a related compound demonstrated that it significantly reduced oxidative stress markers in vitro. The findings indicated that the compound could lower malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity, suggesting a protective effect against oxidative damage.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Line Testing
A series of tests on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of 3-(4-methoxybenzoyloxy)-5-methylphenyl 4-methoxybenzoate to improve yield and purity?
Methodological Answer: A common approach involves refluxing precursor molecules (e.g., aryl acids or esters) with appropriate coupling agents. For example, a two-step esterification process may be employed:
Step 1: React 4-methoxybenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride intermediate.
Step 2: Couple the acyl chloride with a dihydroxy-methylphenol derivative under basic conditions (e.g., pyridine or DMAP) to form the target diester.
To enhance yield, optimize reaction time (typically 12–24 hours), temperature (80–120°C), and stoichiometry (1:2 molar ratio of diol to acyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) can improve purity .
Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: Use - and -NMR to verify methoxy groups (δ ~3.8 ppm for , ~55 ppm for ) and ester carbonyl signals (δ ~168–170 ppm for ).
- FT-IR: Confirm ester C=O stretches (~1740 cm) and aromatic C-O-C bonds (~1250 cm).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS for [M+H] or [M+Na]).
Cross-referencing with literature data for analogous benzoate esters ensures accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry observed in spectroscopic analyses?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving conflicting data (e.g., NMR vs. computational models). Key steps include:
Crystal Growth: Use slow evaporation of a saturated solution (e.g., in DCM/hexane) to obtain high-quality crystals.
Data Collection: Employ a diffractometer (Mo-Kα or Cu-Kα radiation) and refine data using SHELX programs (e.g., SHELXL for structure refinement).
Analysis: Compare bond lengths (e.g., ester C-O ~1.36 Å) and torsion angles with DFT-optimized geometries to validate stereoelectronic effects.
Note: SHELX’s robustness in handling twinned or high-symmetry crystals makes it ideal for aromatic esters .
Q. How does thermal stability impact experimental design for this compound under reflux or high-temperature conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition thresholds. For example:
- TGA: Monitor mass loss at 200–250°C to identify degradation onset.
- DSC: Detect phase transitions (e.g., melting point ~150–160°C).
If decomposition occurs near the melting point, avoid prolonged heating above 120°C during synthesis. Store the compound in inert, moisture-free conditions (e.g., desiccated argon environment) to prevent hydrolysis of ester groups .
Q. How can researchers reconcile discrepancies between experimental and theoretical (DFT) NMR chemical shifts?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
Solvent Modeling: Use implicit solvent models (e.g., PCM in Gaussian) to simulate DMSO or CDCl environments.
Conformational Averaging: Perform MD simulations to account for dynamic equilibria (e.g., rotation around ester bonds).
Benchmarking: Compare computed shifts with experimental data for structurally similar compounds (e.g., methyl 4-methoxybenzoate derivatives). Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to improve agreement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
